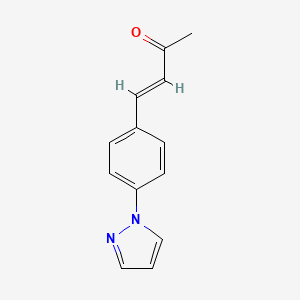
3-Fluoro-4-hydroxymandelic acid
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
3-Fluoro-4-hydroxymandelic acid: is an organic compound that belongs to the class of aromatic α-hydroxy carboxylic acids. It is a derivative of mandelic acid, where a fluorine atom is substituted at the third position and a hydroxyl group at the fourth position of the benzene ring.
準備方法
Synthetic Routes and Reaction Conditions: The synthesis of 3-Fluoro-4-hydroxymandelic acid can be achieved through several methods. One common approach involves the condensation of glyoxylic acid with a fluorinated phenol derivative under controlled conditions. For instance, glyoxylic acid can be reacted with 3-fluoro-4-hydroxybenzaldehyde in the presence of a base such as sodium hydroxide at low temperatures to yield the desired product .
Industrial Production Methods: Industrial production of this compound typically involves large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The process may include steps such as crystallization, purification, and drying to obtain the final product in a form suitable for commercial use .
化学反応の分析
Types of Reactions: 3-Fluoro-4-hydroxymandelic acid undergoes various chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to form corresponding ketones or aldehydes.
Reduction: The carboxylic acid group can be reduced to form alcohols.
Substitution: The fluorine atom can be substituted with other functional groups under specific conditions
Common Reagents and Conditions:
Oxidation: Reagents such as potassium permanganate (KMnO₄) or chromium trioxide (CrO₃) can be used.
Reduction: Reagents like lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄) are commonly employed.
Substitution: Nucleophilic substitution reactions can be carried out using reagents like sodium methoxide (NaOMe) or potassium tert-butoxide (KOtBu)
Major Products:
Oxidation: Formation of 3-fluoro-4-hydroxybenzaldehyde or 3-fluoro-4-hydroxybenzoic acid.
Reduction: Formation of 3-fluoro-4-hydroxybenzyl alcohol.
Substitution: Formation of various substituted derivatives depending on the nucleophile used
科学的研究の応用
Chemistry: 3-Fluoro-4-hydroxymandelic acid is used as a building block in organic synthesis, particularly in the synthesis of complex molecules and pharmaceuticals.
Biology: In biological research, this compound is studied for its potential as a biochemical probe. The presence of fluorine can enhance the compound’s ability to interact with biological targets, making it useful in studying enzyme mechanisms and protein-ligand interactions .
Medicine: Its structural features can be exploited to design molecules with improved pharmacokinetic properties and target specificity .
Industry: In the industrial sector, this compound is used in the production of specialty chemicals and materials. Its unique properties make it valuable in the development of advanced materials with specific functionalities .
作用機序
The mechanism of action of 3-Fluoro-4-hydroxymandelic acid involves its interaction with specific molecular targets. The fluorine atom can form strong hydrogen bonds with biological molecules, enhancing the compound’s binding affinity and specificity. The hydroxyl group can participate in various biochemical reactions, such as oxidation and reduction, further modulating the compound’s activity .
Molecular Targets and Pathways:
Enzymes: The compound can inhibit or activate specific enzymes by binding to their active sites.
Receptors: It can interact with cell surface receptors, modulating signal transduction pathways.
Proteins: The compound can bind to proteins, affecting their structure and function
類似化合物との比較
3-Fluoro-4-hydroxyproline: Similar in structure but with a proline backbone instead of mandelic acid.
3-Hydroxymandelic acid: Lacks the fluorine atom, resulting in different chemical properties and reactivity.
3,4-Dihydroxymandelic acid: Contains an additional hydroxyl group, leading to different biological and chemical behavior.
Uniqueness: 3-Fluoro-4-hydroxymandelic acid is unique due to the presence of both fluorine and hydroxyl groups on the aromatic ring. This combination imparts distinct chemical and biological properties, making it valuable in various applications. The fluorine atom enhances the compound’s stability and binding affinity, while the hydroxyl group provides reactivity and versatility in chemical synthesis .
特性
分子式 |
C8H7FO4 |
|---|---|
分子量 |
186.14 g/mol |
IUPAC名 |
2-(3-fluoro-4-hydroxyphenyl)-2-hydroxyacetic acid |
InChI |
InChI=1S/C8H7FO4/c9-5-3-4(1-2-6(5)10)7(11)8(12)13/h1-3,7,10-11H,(H,12,13) |
InChIキー |
BZCYLXSPZDVOQB-UHFFFAOYSA-N |
正規SMILES |
C1=CC(=C(C=C1C(C(=O)O)O)F)O |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。













![Methyl8-oxotricyclo[3.2.1.0,2,7]octane-1-carboxylate](/img/structure/B13587515.png)

![Ethyl 1-(iodomethyl)-3-(2-methoxypyrimidin-5-yl)-2-oxabicyclo[2.2.2]octane-4-carboxylate](/img/structure/B13587531.png)
